molecular formula C17H14Cl2F2N2O3 B1684550 Roflumilast CAS No. 162401-32-3

Roflumilast

Cat. No.: B1684550
CAS No.: 162401-32-3
M. Wt: 403.2 g/mol
InChI Key: MNDBXUUTURYVHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Roflumilast primarily targets Phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

This compound and its active metabolite, this compound N-oxide, are inhibitors of PDE4 . The inhibition of PDE4 activity by this compound leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by this compound impacts several biochemical pathways. The increase in intracellular cAMP levels can lead to a reduction in the production of pro-inflammatory mediators . For instance, this compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation .

Pharmacokinetics

This compound exhibits a bioavailability of 79% . It undergoes hepatic metabolism via CYP1A2 & CYP3A4 . The elimination half-life of this compound is approximately 17 hours, and it is primarily excreted in the urine . The bioavailability of this compound cream 0.3% after topical administration was found to be 1.5% .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to reduce inflammation and remodeling in chronic obstructive pulmonary disease (COPD) . In addition, this compound has been found to reduce the adherence of PMNL to HUVEC with an IC50 of 3.2 nM . Moreover, this compound has been associated with a significant reduction in eosinophils in bronchial biopsy samples .

Biochemical Analysis

Biochemical Properties

Roflumilast acts as a highly selective inhibitor of the PDE4 enzyme . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium . The increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Furthermore, this compound has been shown to alleviate inflammatory responses, thus regulating airway inflammation . It also significantly reduced peak goblet cell density after OVA challenge and led to a rapid decline after LPS as well as after OVA challenge .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant temporal effects in laboratory settings. For instance, it has been found to consistently reduce the release of TNF-α, CCL2, CCL3, CCL4, CCL5 and CXCL9 from human bronchial explants . Moreover, oral administration of this compound over five weeks completely reversed the deleterious effects of cigarette smoke on CFTR function in smoke-exposed animals .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant dosage effects. For instance, it has been found to improve cognitive function in APP/PS1 transgenic mice, which may be related to its stimulation of the cAMP/CREB/BDNF pathway and anti-neuroinflammatory effects . Moreover, this compound has been shown to suppress adipogenesis and promote lipolysis in cell culture and mice models via AMPK-mediated inhibition of PPAR-γ and C/EBPα .

Metabolic Pathways

This compound has been shown to have significant effects on metabolic pathways. For instance, it has been found to lower glucose levels in patients with newly diagnosed DM2 without COPD, suggesting positive effects on glucose homeostasis .

Transport and Distribution

This compound has been shown to have significant effects on the transport and distribution of cells and tissues. For instance, it has been found to effectively rescue CFTR-mediated chloride transport in vivo .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . This enzyme is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044123
Record name Roflumilast
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Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Roflumilast
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Mechanism of Action

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast.
Record name Roflumilast
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CAS No.

162401-32-3
Record name Roflumilast
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Record name Roflumilast
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Record name Roflumilast
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Record name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
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Record name Roflumilast
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Synthesis routes and methods

Procedure details

The potassium salt suspension of the anion of 4-amino-3,5-dichloropyridine in DMF (2-2.5 equivalents) is introduced into a reaction vessel. A solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (1 equivalent) in DMF is slowly added to this suspension while stirring vigorously at a temperature of 15 to 40° C., preferably 20 to 30° C. After the reaction is complete, water is slowly added while stirring at 15-25° C., and the pH is adjusted to 2-3 with hydrochloric acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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